An In-depth Technical Guide on the Core Basic Properties of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
An In-depth Technical Guide on the Core Basic Properties of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a synthetic compound belonging to the aminophenylthiazole class of molecules. This class has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Notably, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its analogues have emerged as promising candidates for anticancer therapy.[1] Research indicates that these compounds can induce cell death in both sensitive and resistant cancer cell lines through the dual mechanisms of apoptosis and autophagy.[1] This technical guide provides a comprehensive overview of the basic properties of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, including its physicochemical characteristics, synthesis, and biological activities, with a focus on its potential as an anticancer agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 134812-30-9 | [2] |
| Molecular Formula | C₁₁H₁₁N₃OS | [2] |
| Molecular Weight | 233.29 g/mol | [2][3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Not explicitly reported | No results found |
| Boiling Point | Not explicitly reported | No results found |
| Solubility | Soluble in polar organic solvents like DMSO and ethanol (predicted). Solubility in aqueous solutions is expected to be low. | General chemical knowledge |
| pKa | Not explicitly reported | No results found |
Synthesis
The synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a key reaction for the formation of the thiazole ring. This classic method involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: A plausible synthetic route
The following is a generalized protocol based on the principles of Hantzsch thiazole synthesis and subsequent functional group manipulations.
Step 1: Synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-one
-
To a solution of 3'-nitroacetophenone (1 eq.) in a suitable solvent such as chloroform or acetic acid, add bromine (1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove any unreacted bromine and acid.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(3-nitrophenyl)ethan-1-one, which can be purified by recrystallization.
Step 2: Hantzsch Thiazole Synthesis of N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide
-
A mixture of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 eq.) and N-acetylthiourea (1 eq.) in a solvent like ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide.
Step 3: Reduction of the Nitro Group
-
To a solution of N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (1 eq.) in a solvent such as ethanol or methanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl) is added.
-
The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the reduction is complete (monitored by TLC).
-
The reaction is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, can be purified by column chromatography or recrystallization.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 134812-30-9|N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide|BLD Pharm [bldpharm.com]
- 3. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C11H11N3OS | CID 519881 - PubChem [pubchem.ncbi.nlm.nih.gov]
